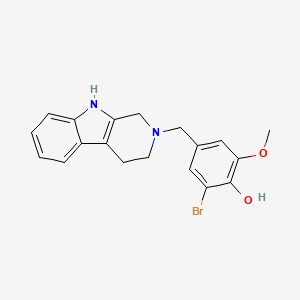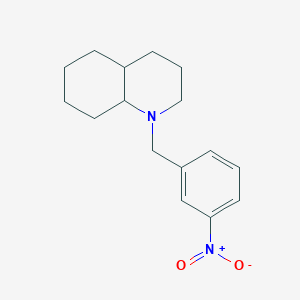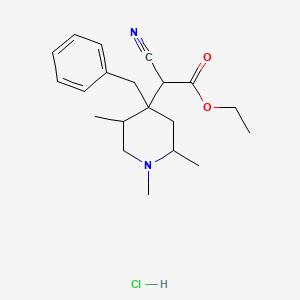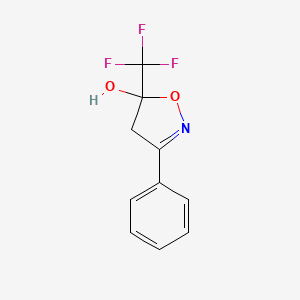
2-bromo-6-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-6-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as harmine, and it belongs to the class of beta-carboline alkaloids. Harmine has been found to have various biochemical and physiological effects, and it has been studied for its potential use in treating various diseases.
Mecanismo De Acción
The mechanism of action of harmine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Harmine has been found to inhibit the activity of monoamine oxidase A (MAO-A), which is an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This inhibition of MAO-A activity can lead to increased levels of these neurotransmitters in the brain, which can have various effects on mood and behavior.
Biochemical and Physiological Effects:
Harmine has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, and it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmine has several advantages for lab experiments, including its availability, low cost, and relative ease of synthesis. However, there are also some limitations to using harmine in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several future directions for research on harmine, including further investigation of its potential therapeutic applications, elucidation of its mechanism of action, and development of new synthetic methods for the compound. Additionally, harmine may have applications in fields such as drug discovery and development, and further research is needed to explore these possibilities.
Métodos De Síntesis
Harmine can be synthesized from the seeds of the plant Peganum harmala, which is native to the Middle East and Asia. The seeds of this plant contain high levels of harmine, and they have been used for medicinal purposes for centuries. The synthesis of harmine from Peganum harmala seeds involves the extraction of the alkaloids from the seeds, followed by purification and isolation of harmine using various chemical techniques.
Aplicaciones Científicas De Investigación
Harmine has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-cancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. Harmine has also been found to have neuroprotective effects, and it has been studied for its potential use in treating neurodegenerative diseases.
Propiedades
IUPAC Name |
2-bromo-6-methoxy-4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-24-18-9-12(8-15(20)19(18)23)10-22-7-6-14-13-4-2-3-5-16(13)21-17(14)11-22/h2-5,8-9,21,23H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRXTCHYODPTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-biphenylylcarbonyl)amino]benzyl 4-biphenylcarboxylate](/img/structure/B5219200.png)
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5219207.png)

![2-phenylethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5219218.png)
![5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5219224.png)

![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N-(6-methoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5219242.png)
![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)
![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)

